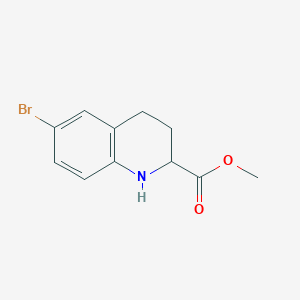

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Description

The exact mass of the compound Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-4-2-7-6-8(12)3-5-9(7)13-10/h3,5-6,10,13H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAAQBWEOAMYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373761 | |

| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511230-72-1 | |

| Record name | Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in surveyed literature, this guide leverages data from closely related analogues, including its regioisomer, Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and its parent scaffold, 6-Bromo-1,2,3,4-tetrahydroquinoline. The guide will cover the predicted physicochemical properties, propose a viable synthetic pathway, discuss potential reactivity, and explore the promising applications of this compound class in modern drug development. All information is presented with the transparency required for a scientific audience, clearly distinguishing between experimentally derived data for analogues and extrapolated properties for the title compound.

Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1] Its rigid, three-dimensional structure provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The incorporation of substituents, such as the bromine atom at the 6-position and a methyl carboxylate group, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Specifically, the bromine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the ester functionality offers a handle for further chemical modification or can act as a key pharmacophoric element. This guide focuses on the specific derivative, Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, a molecule with significant potential in the exploration of new therapeutic agents.

Physicochemical Properties: An Analog-Based Assessment

Structural and Molecular Data

The chemical structure of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is presented below.

Figure 1: Chemical Structure

Table 1: Predicted and Analog-Based Physicochemical Properties

| Property | Value (Predicted/Analog-Based) | Source/Basis |

| Molecular Formula | C₁₁H₁₂BrNO₂ | Based on structure[2] |

| Molecular Weight | 270.12 g/mol | Calculated from formula[2] |

| CAS Number | Not available | - |

| Appearance | Likely a solid at room temperature | Based on similar structures |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General chemical principles |

Spectroscopic Data (Predicted)

While experimental spectra are unavailable, the expected spectroscopic characteristics can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, the protons of the tetrahydro-pyridinyl ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and amino substituents. The protons on the chiral center at C2 would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would display eleven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would resonate at a characteristic downfield shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate can be envisioned starting from 6-bromoquinoline-2-carboxylic acid. This approach involves two key transformations: reduction of the quinoline ring and esterification of the carboxylic acid.

Figure 2: Proposed synthetic workflow

Step 1: Reduction of 6-Bromoquinoline-2-carboxylic acid

The selective reduction of the nitrogen-containing heterocyclic ring of the quinoline system can be achieved through catalytic hydrogenation.

Experimental Protocol (Hypothetical):

-

To a solution of 6-bromoquinoline-2-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of palladium on carbon (10% Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid.

Rationale: Catalytic hydrogenation is a well-established and efficient method for the reduction of aromatic heterocycles. The choice of catalyst and solvent can influence the reaction rate and selectivity.

Step 2: Esterification of 6-Bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

The carboxylic acid intermediate can be converted to the corresponding methyl ester via Fischer esterification or by activation with thionyl chloride followed by reaction with methanol.

Experimental Protocol (Hypothetical - Fischer Esterification):

-

Dissolve 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.[3]

Rationale: Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[3]

Reactivity and Potential for Further Functionalization

The title compound possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

Figure 3: Key reactivity sites

-

The Secondary Amine (N-H): The nitrogen atom of the tetrahydroquinoline ring is a nucleophilic center and can undergo various reactions such as N-alkylation, N-acylation, and N-arylation to introduce a wide range of substituents.

-

The Aryl Bromide (C-Br): The bromine atom on the aromatic ring is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, vinyl, or amino groups.

-

The Methyl Ester (-CO₂Me): The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing another point for diversification.

Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is associated with a broad range of biological activities.[1] While the specific activity of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate has not been reported, its structural features suggest potential for investigation in several therapeutic areas. The strategic placement of the bromo and methyl carboxylate groups provides opportunities for targeted interactions with various biological macromolecules. The exploration of derivatives through the functionalization of the reactive sites mentioned above could lead to the discovery of novel therapeutic agents.

Safety and Handling

Specific safety data for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is not available. However, based on the hazard information for the closely related "Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate", the following hazard statements may apply: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Furthermore, the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline, is classified as harmful if swallowed, in contact with skin, and if inhaled.[4]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. This technical guide, by leveraging data from analogous compounds, has provided a foundational understanding of its predicted properties, a plausible synthetic strategy, and its potential for further chemical modification. The versatile tetrahydroquinoline core, combined with the strategic placement of bromo and ester functionalities, makes this compound an attractive starting point for the development of novel therapeutic agents. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is highly encouraged.

References

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. biosynth.com [biosynth.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dual Functionality of the 6-Bromo Substituent on the Tetrahydroquinoline Ring: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its rigid, three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. Within this framework, the strategic placement of substituents is paramount for modulating activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on the C-6 position of the benzene ring, a critical vector for molecular modification. In particular, we will explore the profound biological significance of the 6-bromo substitution, dissecting its dual role as both a direct modulator of pharmacological activity and a versatile synthetic handle for library development.

As Senior Application Scientists, our perspective is grounded in the practical realities of drug development—where molecular design choices must be deliberate and justified. The decision to introduce a bromine atom is not arbitrary; it is a calculated strategy to influence a molecule's interaction with its biological environment and to enable efficient, downstream chemical diversification.

Direct Modulation of Physicochemical and Pharmacological Properties

The introduction of a bromine atom at the C-6 position fundamentally alters the electronic and steric profile of the tetrahydroquinoline scaffold. These changes directly translate into modified biological activity through several key mechanisms.

Influence on Lipophilicity and Metabolic Stability

Halogenation is a classic strategy to increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets. The bromine atom significantly increases the local lipophilicity of the aromatic ring. Furthermore, by occupying a site that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes, the 6-bromo group can act as a "metabolic shield," potentially increasing the compound's half-life and bioavailability.[3][4]

The Power of Halogen Bonding

Beyond simple steric and electronic effects, the bromine atom can participate in a highly directional, non-covalent interaction known as a halogen bond.[5][6] The bromine atom possesses an electropositive region on its outermost surface (a "σ-hole") opposite the C-Br bond, allowing it to act as a halogen bond donor. This enables it to form a specific, stabilizing interaction with a halogen bond acceptor, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue within a protein's binding pocket.[7][8] This interaction can be a critical determinant of binding affinity and selectivity, anchoring the ligand in a specific orientation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Bromo-Substituted Tetrahydroquinolines: A Privileged Scaffold for Novel Therapeutic Agents

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold, forming the backbone of numerous natural products and pharmacologically active compounds.[1] Its structural rigidity and three-dimensional character make it an ideal framework for developing targeted therapeutics. The strategic introduction of bromine atoms onto this scaffold serves as a powerful tool in medicinal chemistry. Halogenation, particularly bromination, can significantly enhance drug-like properties by increasing lipophilicity, modulating electronic distribution for improved target interaction, and providing a reactive handle for further synthetic diversification.[2] This guide provides an in-depth analysis of the most promising therapeutic targets for bromo-substituted tetrahydroquinolines, focusing on oncology and neurodegenerative diseases. We will explore the mechanistic rationale for target selection, present detailed experimental workflows for compound evaluation, and discuss the synthesis strategies that underpin the discovery of these novel agents.

Section 1: Prominent Anticancer Targets and Mechanisms

The quest for novel anticancer agents has identified the bromo-substituted quinoline and tetrahydroquinoline framework as a source of potent compounds with diverse mechanisms of action.[3][4] These molecules have demonstrated significant antiproliferative activity against a range of cancer cell lines, including human colon carcinoma (HT29), cervical cancer (HeLa), breast cancer (MCF-7, MDA-MB-231), and rat glioblastoma (C6).[3][4][5]

Target: DNA Topoisomerase I

Mechanistic Rationale: DNA topoisomerase I is a critical enzyme that resolves DNA supercoiling during replication and transcription.[4] It functions by creating a transient single-strand break, allowing the DNA to unwind before resealing the nick. Inhibitors of Topoisomerase I trap the enzyme-DNA covalent complex, preventing re-ligation. This stabilization of the "cleavable complex" transforms the enzyme into a cellular poison, leading to irreversible double-strand breaks upon collision with a replication fork, ultimately triggering apoptosis.[3] Certain brominated quinoline derivatives have been identified as potent inhibitors of human topoisomerase I, suggesting this is a key mechanism for their anticancer effects.[3][4]

Logical Relationship: Topoisomerase I Inhibition Pathway

Caption: Bromo-THQs trap the Topoisomerase I-DNA complex, leading to DNA damage and apoptosis.

Target: G Protein-Coupled Estrogen Receptor (GPER)

Mechanistic Rationale: The G Protein-coupled Estrogen Receptor (GPER) has emerged as a significant player in the growth and proliferation of certain cancers, particularly breast cancer.[5] Unlike classical nuclear estrogen receptors, GPER is a membrane-bound receptor that mediates rapid estrogen signaling. Its activation can promote cancer cell proliferation, making it an attractive therapeutic target. In silico studies, including molecular docking and dynamics simulations, have been employed to design and screen THQ derivatives for their binding affinity to GPER.[5] These computational approaches predicted that specific THQ structures could serve as effective GPER ligands, a hypothesis subsequently validated by in vitro assays showing decreased proliferation in breast cancer cell lines.[5]

Global Mechanism: Induction of Apoptosis

Mechanistic Rationale: Regardless of the primary molecular target, a convergent outcome for many effective anticancer agents is the induction of apoptosis (programmed cell death). Bromo-substituted quinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[3][6] This can be triggered through the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway. Key indicators of apoptosis, such as DNA laddering (fragmentation) and cell cycle arrest at the G2/M phase, have been observed following treatment with these compounds.[3][6] The ability of bromo-substituted flavonoids to induce apoptosis further supports the potential of halogenated heterocyclic compounds in cancer therapy.[2]

Experimental Workflow: Anticancer Compound Evaluation

This workflow provides a hierarchical approach to identify and characterize novel anticancer bromo-substituted THQs.

Workflow Diagram: Anticancer Screening Cascade

Caption: A streamlined workflow for identifying and validating anticancer bromo-THQ candidates.

Section 2: Targeting Key Enzymes in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant healthcare challenge. The THQ scaffold is being actively investigated for its neuroprotective potential, with brominated derivatives showing promise as inhibitors of key enzymes implicated in these pathologies.[7][8][9]

Target: Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)

Mechanistic Rationale: The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[9] Acetylcholinesterase (AChE) is the primary enzyme responsible for degrading acetylcholine in the synaptic cleft.[10] Butyrylcholinesterase (BChE) serves a similar function and its relative importance increases as the disease progresses. Therefore, inhibiting both AChE and BChE can increase acetylcholine levels, enhancing cholinergic neurotransmission and providing symptomatic relief.[7][9][11] Numerous studies have evaluated N-allyl and N-propargyl substituted THQs, including bromo-derivatives, for their ability to inhibit these enzymes, with some compounds demonstrating potent activity.[7][9] The inhibition kinetics are often of a mixed type, suggesting binding to both the catalytic and peripheral anionic sites of the enzyme.[11]

Signaling Pathway: Cholinesterase Inhibition at the Synapse

Caption: Bromo-THQ inhibitors block AChE, increasing acetylcholine levels in the synapse.

Target: Monoamine Oxidase (MAO)

Mechanistic Rationale: In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to motor deficits.[8] Monoamine oxidases (MAO), specifically MAO-B, are key enzymes in the metabolic degradation of dopamine in the brain.[8][12] Inhibition of MAO-B prevents dopamine breakdown, thereby increasing its availability and helping to manage symptoms. Furthermore, the oxidative deamination of dopamine by MAO produces hydrogen peroxide, a source of oxidative stress that contributes to neurodegeneration.[8][13] By inhibiting MAO, bromo-substituted THQs could offer a dual benefit: symptomatic relief by preserving dopamine levels and potential disease modification by reducing oxidative stress. The chemical similarity of THQs to isoquinoline alkaloids, which are known MAO inhibitors, provides a strong rationale for investigating this target.[14]

| Enzyme Target | Disease Relevance | Bromo-THQ Therapeutic Action | Key References |

| Topoisomerase I | Cancer | Traps enzyme-DNA complex, induces DNA damage and apoptosis. | [3],[4] |

| GPER | Breast Cancer | Acts as a ligand to modulate receptor activity and inhibit proliferation. | [5] |

| AChE / BChE | Alzheimer's Disease | Inhibits acetylcholine degradation, enhancing cholinergic neurotransmission. | [7],[9],[11] |

| MAO-B | Parkinson's Disease | Prevents dopamine breakdown, increasing its availability and reducing oxidative stress. | [8],[14],[12] |

| Table 1: Summary of Key Therapeutic Targets for Bromo-Substituted Tetrahydroquinolines. |

Section 3: Foundational Experimental Protocols

The following protocols are foundational for the initial assessment of bromo-substituted THQs. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 3.1: MTT Cell Viability Assay (Primary Cytotoxicity Screening)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromo-substituted THQ compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3.2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the bromo-substituted THQ at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Live cells

-

Annexin V(+) / PI(-): Early apoptotic cells

-

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

-

Protocol 3.3: Ellman's Assay for Cholinesterase Inhibition

Principle: This colorimetric method measures the activity of AChE or BChE. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE/BChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.

-

Inhibitor Addition: Add 25 µL of various concentrations of the bromo-substituted THQ compound. Include a positive control (e.g., Tacrine) and a negative control (buffer only).

-

Enzyme Initiation: Add 25 µL of the AChE or BChE enzyme solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control without inhibitor. Calculate the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

Bromo-substituted tetrahydroquinolines represent a versatile and highly promising class of compounds for therapeutic development. Their demonstrated activity against critical targets in oncology (Topoisomerase I, GPER) and neurodegeneration (Cholinesterases, Monoamine Oxidase) underscores their potential. The bromine substituent not only enhances potency and modulates physicochemical properties but also serves as a synthetic handle for creating extensive libraries for structure-activity relationship (SAR) studies.[3][4]

Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects. For instance, developing MAO-B specific inhibitors over MAO-A inhibitors is crucial for Parkinson's therapy to avoid the "cheese effect".[] Similarly, in oncology, further elucidation of the specific apoptotic pathways triggered by these compounds will enable their rational combination with other chemotherapeutic agents. The integration of computational design with robust synthetic strategies and hierarchical biological screening will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

Jeanet, A., et al. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). Research Journal of Pharmacy and Technology.

-

NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. [Link]

- Ökten, S., et al. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). PMC - NIH.

-

Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (2019). PubMed. [Link]

- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2025). PubMed.

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved from [Link]

- Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. (2025).

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023). PubMed Central.

-

Inhibition of cholinesterase activity by tetrahydroaminoacridine and the hemisuccinate esters of tocopherol and cholesterol. (1994). PubMed. [Link]

- Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. (n.d.). PubMed.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (n.d.). PMC - PubMed Central.

- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC - NIH.

- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer C

- Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully arom

- Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (n.d.). PubMed.

- Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (n.d.). Taylor & Francis Online.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). PMC - PubMed Central.

-

Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology. (2022). YouTube. Retrieved from [Link]

- Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of new tacrine-like analogues. (n.d.). PubMed.

- Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a compar

- Synthesis of N-allyl and N-propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. (2023). Sciforum.

- Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. (n.d.). MDPI.

- Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). PMC.

-

Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives. (2011). PubMed. [Link]

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

-

Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy. (2022). PubMed. [Link]

- Medicinal Chemistry Studies Against Neurodegenerative Diseases. (n.d.). PMC - PubMed Central.

-

Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones. (2005). PubMed. [Link]

- Inhibition of monoamine oxidase by C5-substituted phthalimide analogues. (2011). PubMed.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Frontiers | Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study [frontiersin.org]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciforum : Event management platform [sciforum.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and acetylcholinesterase and butyrylcholinesterase inhibitory activities of 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a particularly valuable derivative: Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate. We will explore its strategic importance as a versatile building block, detailing its synthesis, physicochemical properties, and diverse applications in the design and development of novel therapeutic agents. This guide will provide researchers with actionable insights and detailed protocols to leverage the unique attributes of this compound in their drug discovery programs.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a recurring motif in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the nitrogen atom and the aromatic ring offer multiple points for chemical modification. This inherent versatility has led to the development of THQ-based compounds with anticancer, anti-inflammatory, anti-parasitic, and anti-HIV properties, among others.[2]

The introduction of a bromine atom at the 6-position and a methyl carboxylate at the 2-position of the THQ scaffold, as in Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, imparts specific and advantageous characteristics for drug design.

Strategic Advantages of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

The unique combination of the THQ core, a bromine substituent, and a methyl ester group makes this building block a powerful tool for medicinal chemists.

-

The Tetrahydroquinoline Core: Provides a conformationally restricted scaffold that can mimic the presentation of pharmacophoric groups in more flexible molecules, often leading to increased potency and selectivity.

-

The 6-Bromo Substituent: The bromine atom serves multiple purposes. It can act as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space. Additionally, the lipophilicity and electronic nature of bromine can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement.

-

The 2-Methyl Carboxylate Group: This ester functionality is a versatile handle for creating amide or hydrazide derivatives, which are common pharmacophores in many drug classes. The ester itself can also participate in hydrogen bonding interactions with biological targets.

Physicochemical Properties and Spectral Data

Table 1: Physicochemical Properties of 6-bromo-1,2,3,4-tetrahydroquinoline (Parent Core)

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | PubChem CID: 4715029[1] |

| Molecular Weight | 212.09 g/mol | PubChem CID: 4715029[1] |

| XLogP3 | 2.9 | PubChem CID: 4715029[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 4715029[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 4715029[1] |

| Rotatable Bond Count | 0 | PubChem CID: 4715029[1] |

Note: These properties are for the parent scaffold and will be modified by the addition of the methyl carboxylate group.

Synthesis and Experimental Protocols

A robust and reproducible synthetic route is crucial for the utility of any building block. The synthesis of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate can be logically approached through a two-step process: the synthesis of the corresponding aromatic quinoline followed by the reduction of the heterocyclic ring.

Step 1: Synthesis of Methyl 6-bromoquinoline-2-carboxylate

A plausible approach to the quinoline precursor is through a Knorr-type synthesis or a variation thereof, starting from 4-bromoaniline.[3]

Caption: Synthetic overview for the quinoline precursor.

Protocol: Synthesis of Methyl 6-bromoquinoline-2-carboxylate (Adapted from related procedures)

-

Condensation: To a solution of 4-bromoaniline in a suitable solvent (e.g., ethanol), add a β-keto ester such as diethyl acetylenedicarboxylate.

-

Cyclization: The resulting anilide is cyclized under acidic conditions (e.g., polyphosphoric acid) with heating to yield the 6-bromo-4-hydroxyquinoline-2-carboxylate intermediate.

-

Halogenation: The hydroxyl group at the 4-position is converted to a chloro or bromo group using a suitable halogenating agent (e.g., POCl₃ or POBr₃).[4]

-

Esterification: If the starting material was not the methyl ester, the carboxylic acid can be esterified using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a coupling agent like DCC with DMAP.[5][6]

Step 2: Reduction to Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

The reduction of the quinoline ring to a tetrahydroquinoline is a well-established transformation. Catalytic hydrogenation is the most common and efficient method.[7]

Caption: Reduction of the quinoline precursor to the final product.

Protocol: Catalytic Hydrogenation of Methyl 6-bromoquinoline-2-carboxylate

-

Catalyst Suspension: In a high-pressure hydrogenation vessel, suspend a catalytic amount of platinum on carbon (Pt/C) or a similar catalyst in a suitable solvent such as methanol or ethanol.

-

Substrate Addition: Add the Methyl 6-bromoquinoline-2-carboxylate to the vessel.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

-

Workup: Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the desired Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate.

Applications in Medicinal Chemistry: A Privileged Scaffold in Action

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While specific examples for the title compound are not widely published, the broader class of substituted tetrahydroquinolines has seen extensive use in drug discovery.

The 1,2,3,4-tetrahydroisoquinoline (a structural isomer) scaffold, for example, is present in numerous clinically used drugs, highlighting the therapeutic potential of this heterocyclic system.[3] Derivatives of THIQs have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.[8]

Structure-Activity Relationship (SAR) Studies:

The title compound is an excellent starting point for SAR studies.[9] The 6-bromo position allows for the introduction of a variety of substituents via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to probe the effect of different groups on biological activity. The 2-carboxylate can be converted to a library of amides to explore interactions with target proteins.

Conclusion and Future Perspectives

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a highly valuable and versatile building block for medicinal chemistry. Its rigid scaffold, coupled with two distinct and strategically placed functional handles, provides a robust platform for the synthesis of diverse compound libraries. The established importance of the tetrahydroquinoline core in a multitude of therapeutic areas suggests that this building block will continue to be a key component in the development of the next generation of innovative medicines. As synthetic methodologies continue to advance, the accessibility and utility of this and related scaffolds will undoubtedly expand, further solidifying their "privileged" status in drug discovery.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13975–14004. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs-biological activities and SAR studies. ResearchGate. [Link]

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. [Link]

-

Pang, M., Chen, J.-Y., Zhang, S., & Wang, W. (2020). Reaction profiles a Catalytic transfer hydrogenations of... ResearchGate. [Link]

-

Ökten, S., Aydın, A., Koçyiğit, Ü. M., Çakmak, O., & Gülçin, İ. (2020). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

Hassner, A., & Stumer, C. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. Organic Syntheses. [Link]

-

Carroll, J. J., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]

-

Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

-

Schümann, M., et al. (n.d.). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. ChemRxiv. [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. PubMed. [Link]

-

6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. (n.d.). [Link]

-

Schmalzbauer, M., et al. (2020). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central. [Link]

-

Mondal, S., et al. (2021). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]

-

Li, Y., et al. (2009). 8-Bromo-2-methylquinoline. PubMed Central. [Link]

-

Carboxylic Acids Important Reactions. (n.d.). Jack Westin. [Link]

-

Yamada, K., et al. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. MDPI. [Link]

-

Maycock, W. E. (1964). Hydrogenation of 4-methylcinnoline. BYU ScholarsArchive. [Link]

-

Mondal, S., et al. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]

-

Decarboxylation. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]

- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate

Abstract: This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, a key intermediate in pharmaceutical research and development.[1] Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes data from structurally analogous chemicals, including brominated aromatic amines and substituted quinolines, to establish a robust framework for risk assessment and safe laboratory conduct.[2][3] It is imperative for all personnel to treat this and all novel compounds of unknown toxicity with the utmost caution.[4] This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Compound Overview

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a common motif in a wide array of biologically active compounds and approved pharmaceuticals.[5][6] The presence of a bromine atom and a methyl ester functional group offers versatile handles for further synthetic modification, making it a valuable building block in the discovery of novel therapeutic agents.[1]

However, the very features that make this compound synthetically attractive—the brominated aromatic amine core—also necessitate a thorough understanding of its potential hazards. Aromatic amines as a class are known for their potential carcinogenicity and mutagenicity.[2][3] Furthermore, heterocyclic amines can be mutagenic, capable of causing changes in DNA.[7] Therefore, a proactive and informed approach to safety is paramount.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate, a risk assessment must be predicated on the known hazards of its constituent chemical functionalities.

Predicted GHS Classification

Based on data from analogous compounds such as 6-Bromo-1,2,3,4-tetrahydroquinoline and other substituted quinolines, the following Globally Harmonized System (GHS) classifications are anticipated.[8][9]

| Hazard Class | Predicted Hazard Statement | Rationale/Supporting Evidence |

| Acute Toxicity, Oral | Warning: Harmful if swallowed (Category 4) | Based on data for 6-Bromo-1,2,3,4-tetrahydroquinoline (H302).[10] |

| Acute Toxicity, Dermal | Warning: Harmful in contact with skin (Category 4) | Based on data for 6-Bromo-1,2,3,4-tetrahydroquinoline (H312).[10] |

| Skin Corrosion/Irritation | Warning: Causes skin irritation (Category 2) | A common property of aromatic amines and halogenated compounds.[8][9] |

| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (Category 2A) | Expected based on the skin irritation potential.[8][9] |

| Germ Cell Mutagenicity | Warning: Suspected of causing genetic defects (Category 2) | Quinolines are classified as Category 2 mutagens.[8] |

| Carcinogenicity | Danger: May cause cancer (Category 1B) | Aromatic amines are a class of compounds with known carcinogenic members.[2][3][11][12] |

| Specific Target Organ Toxicity | Warning: May cause respiratory irritation (Single Exposure, Category 3) | A potential hazard for powdered or volatile compounds. |

Physical and Chemical Properties (Predicted)

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₁H₁₂BrNO₂ | - |

| Molecular Weight | 270.12 g/mol | - |

| Appearance | Likely an off-white to yellow or brown solid | Based on similar compounds. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General property of similar organic molecules. |

Risk Assessment Workflow

A systematic approach to risk assessment is crucial before commencing any experimental work.

Caption: Decision-making workflow for chemical spill response.

Conclusion

Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-2-carboxylate is a valuable research chemical that demands a high level of respect and caution. While specific toxicological data is not yet available, a thorough understanding of the hazards associated with its structural motifs allows for the development of robust safety protocols. By implementing stringent engineering controls, consistently using appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

Botanical-online. (n.d.). Heterocyclic amines toxicity. Retrieved from [Link]

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

-

Environmental Health & Safety, University of Nevada, Reno. (2025, February 19). Safe Lab Practices. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

-

PubChem. (n.d.). Quinoline. Retrieved from [Link]

-

Australian Government Department of Health. (2015, July 3). Quinolines: Human health tier II assessment. Retrieved from [Link]

-

PubMed. (1997, May 12). Health risks of heterocyclic amines. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

-

Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

-

Penta chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. Heterocyclic amines toxicity – Botanical online [botanical-online.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemos.de [chemos.de]

- 10. carlroth.com [carlroth.com]

- 11. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Stability of Bromo-Tetrahydroquinoline Esters

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle; it is a fundamental pillar of drug efficacy and safety. Bromo-tetrahydroquinoline esters, a promising class of heterocyclic compounds with diverse therapeutic potential, are no exception. Their unique chemical architecture, featuring a saturated heterocyclic amine fused to a substituted benzene ring and an ester functional group, presents specific challenges and considerations for storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of these molecules and outlines field-proven protocols to ensure their integrity from the bench to preclinical studies.

The Chemical Foundation of Stability: A Molecular Perspective

The stability of a bromo-tetrahydroquinoline ester is intrinsically linked to its structure. Several key features warrant close attention:

-

The Tetrahydroquinoline Core: Unlike its aromatic counterpart, quinoline, the tetrahydroquinoline nucleus has a non-aromatic, saturated heterocyclic ring. The secondary amine within this ring is a primary site for oxidative degradation. It can be susceptible to air oxidation, especially in the presence of light or trace metal ions, potentially leading to the formation of N-oxides or ring-opened byproducts.

-

The Ester Functional Group: Esters are susceptible to hydrolysis, a chemical breakdown in the presence of water. This reaction can be catalyzed by both acidic and basic conditions, cleaving the ester into its constituent carboxylic acid and alcohol. The rate of hydrolysis is highly dependent on pH, temperature, and the steric and electronic environment around the ester group.

-

The Bromo Substituent: The bromine atom on the aromatic ring is generally stable. However, under conditions of high-energy photolysis (UV light), there is a potential for dehalogenation, though this is typically a less common degradation pathway compared to oxidation and hydrolysis.

Understanding these inherent liabilities is the first step in designing a robust strategy for storage and stability assessment.

Optimal Storage and Handling Protocols

Maintaining the integrity of bromo-tetrahydroquinoline esters requires stringent control over their environment. The following recommendations are based on both chemical principles and practical laboratory experience.

Table 1: Recommended Storage Conditions for Bromo-Tetrahydroquinoline Esters

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Temperature | -20°C for long-term storage; 2-8°C for short-term.[1][2][3] | Low temperatures significantly reduce the rates of all chemical reactions, including hydrolysis and oxidation. A standard laboratory freezer (-20°C) is ideal for preserving stock compounds for months to years. For daily or weekly use, refrigeration (2-8°C) minimizes thermal cycling while still providing protection. |

| Atmosphere | Inert gas (Argon or Nitrogen) overlay. | The secondary amine in the tetrahydroquinoline ring is susceptible to oxidation.[4] Storing the solid compound or solutions under an inert atmosphere displaces oxygen, mitigating this primary degradation pathway. For highly sensitive analogs, a glovebox is recommended for all manipulations. |

| Light | Amber vials or opaque containers.[1] | Protection from light is crucial. UV and even high-intensity visible light can provide the activation energy for photolytic degradation pathways. Always use amber glass vials and store them in the dark (e.g., inside a closed cabinet or box within the freezer). |

| Moisture | Tightly sealed containers with desiccant. | The ester group is prone to hydrolysis. Minimizing exposure to atmospheric moisture is critical. Use vials with tight-fitting caps (e.g., PTFE-lined screw caps). For long-term storage, placing the vial inside a secondary container with a desiccant pack offers an additional layer of protection. |

Scientist's Note on Handling: When preparing solutions, use high-purity, degassed solvents. Dissolved oxygen in common solvents like DMSO or ethanol can be a significant source of oxidative stress. Solvents can be degassed by sparging with argon or nitrogen for 15-20 minutes prior to use.

Designing a Robust Stability-Indicating Program

To truly understand a compound's stability profile, a systematic study is required. This involves subjecting the molecule to a range of stress conditions to identify potential degradation products and establish a validated analytical method to monitor them. This process is known as a forced degradation study and is a cornerstone of pharmaceutical development as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

The goal of a forced degradation study is not to destroy the compound, but to achieve a target degradation of 5-20%.[5][8] This level of degradation is sufficient to produce and detect the primary degradation products without generating a complex, uninterpretable mixture of secondary and tertiary degradants.

The following diagram illustrates a typical workflow for conducting a comprehensive forced degradation study.

Caption: A typical workflow for a forced degradation study of a new chemical entity.

This protocol outlines the steps for subjecting a bromo-tetrahydroquinoline ester to the five key stress conditions recommended by ICH guidelines.[5][8]

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

-

Bromo-tetrahydroquinoline ester

-

HPLC-grade acetonitrile (ACN) and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC-UV system, preferably with a mass spectrometer (LC-MS)

-

Photostability chamber (ICH Q1B compliant)

-

Calibrated oven and pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

-

Time-Zero (T0) Analysis: Dilute the stock solution to an appropriate concentration (e.g., 0.1 mg/mL) and analyze immediately using a suitable HPLC method. This establishes the initial purity and impurity profile.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before analysis. Scientist's Note: Ester hydrolysis is often much faster under basic conditions, hence the lower temperature and shorter time points.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Thermal Stress:

-

Solution: Store a sealed vial of the stock solution in an oven at 80°C.

-

Solid: Place a few milligrams of the solid compound in a clear glass vial in an oven at 80°C.

-

Analyze samples at 1, 3, and 7 days.

-

-

Photostability: Expose the solid compound and a solution (e.g., in ACN/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A dark control sample should be stored under the same conditions but wrapped in aluminum foil.

-

-

Analysis of Stressed Samples: Analyze all samples using a stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation peaks.[9][10][11] A gradient reverse-phase HPLC method with UV detection is common.[12] LC-MS is invaluable for obtaining mass information on the degradant peaks.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the peak purity of the parent peak in the presence of degradants using a photodiode array (PDA) detector.

-

Perform a mass balance calculation to ensure that the decrease in the parent drug concentration is accounted for by the increase in degradation products.

-

Common Degradation Pathways and Mechanisms

Forced degradation studies help elucidate the likely pathways of decomposition. For bromo-tetrahydroquinoline esters, two primary pathways are expected.

Caption: Primary degradation pathways for bromo-tetrahydroquinoline esters.

-

Hydrolytic Degradation: The ester linkage is the most probable site for hydrolysis. Under acidic conditions, the reaction is typically a reversible equilibrium. Under basic conditions, it is an irreversible saponification reaction that proceeds to completion. The products are the bromo-tetrahydroquinoline core with a carboxylic acid moiety, and the corresponding alcohol from the original ester group.

-

Oxidative Degradation: The secondary amine is the primary target for oxidation. Mild oxidation (e.g., with H₂O₂) can lead to the formation of an N-oxide. More aggressive oxidation or auto-oxidation can lead to dehydrogenation of the saturated ring, resulting in the formation of a more stable, aromatic quinolone or quinoline species.[13][14][15][16]

By understanding these potential liabilities and implementing rigorous storage, handling, and testing protocols, researchers can ensure the quality and reliability of their bromo-tetrahydroquinoline ester compounds, paving the way for successful and reproducible scientific outcomes.

References

-

Zhu, X., et al. (2017b). Possible degradation pathway of quinoline. ResearchGate. Available at: [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. International Journal of Pharmaceutical Investigation. Available at: [Link]

-

ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

-

ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Available at: [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

European Medicines Agency (EMA). (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

Wiley Online Library. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Wiley Online Library. Available at: [Link]

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

-

Patel, Y. P., et al. (2011). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. PMC - NIH. Available at: [Link]

-

PubMed. (2012). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. Available at: [Link]

-

Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroquinoline. Chem-Impex. Available at: [Link]

-

ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. ResearchGate. Available at: [Link]

-

International Journal Of Novel Research And Development. (2024). Stability-Indicating HPTLC Method Development and Validation for analysis of Colchicine in the Bulk Drug and Tablet Dosage Forms. IJNRD. Available at: [Link]

-

Royal Society of Chemistry. (2025). Dalton Transactions Blog. Royal Society of Chemistry. Available at: [Link]

-

BMC. (2021). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Available at: [Link]

Sources

- 1. 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | 17680-55-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. fishersci.com [fishersci.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. jpionline.org [jpionline.org]

- 10. ijsdr.org [ijsdr.org]

- 11. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Initial Biological Screening of Novel Tetrahydroquinoline Compounds

Introduction: Unlocking the Potential of a Privileged Scaffold

The tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry. This unique structural motif is prevalent in a multitude of natural products and has served as the foundational blueprint for a vast array of synthetic compounds. The inherent conformational flexibility and rich substitution possibilities of the THQ skeleton have allowed for the development of molecules with a remarkable breadth of biological activities.[1][2] These activities span multiple therapeutic areas, including oncology, infectious diseases, and neurology, with THQ derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the initial biological evaluation of a novel library of tetrahydroquinoline compounds. Moving beyond a mere recitation of protocols, this guide presents a strategic, field-proven hierarchical screening cascade. We will delve into the causality behind experimental choices, emphasizing the design of self-validating workflows to ensure scientific integrity and maximize the potential for identifying clinically relevant lead candidates.

Part 1: The Hierarchical Screening Cascade - A Strategy for Efficient Discovery

The journey from a library of novel compounds to a validated lead candidate is fraught with challenges, including high costs and staggering attrition rates. A hierarchical, or tiered, screening approach is the cornerstone of an efficient and cost-effective drug discovery program.[6][7] This strategy front-loads the screening process with high-throughput, cost-effective assays designed to cast a wide net, identifying any compound with biological activity (a "hit"). Subsequent tiers employ progressively more complex, specific, and resource-intensive assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties, thereby prioritizing the most promising compounds ("leads") for further development.

The core principle is to make critical " go/no-go " decisions at each stage, ensuring that resources are focused solely on candidates with the highest probability of success.

Figure 1: A generalized workflow for a hierarchical drug screening cascade.

Part 2: Primary Screening - Casting a Wide Net to Identify "Hits"

The primary objective of this initial phase is to rapidly and efficiently sift through a large library of novel THQ compounds to identify those exhibiting any form of biological activity. The assays employed here are typically cell-based, mechanism-agnostic, and optimized for high-throughput formats.

Core Methodology: Multiplexed Cytotoxicity and Viability Assays

A robust primary screen should assess general cellular health from multiple perspectives. Relying on a single endpoint can be misleading. Therefore, we recommend a multiplexed approach combining an assay for metabolic activity with one that measures membrane integrity.

-

Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[8] In viable cells, these enzymes reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of metabolically active, living cells.

-

Cytotoxicity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[9] LDH release is a classic indicator of cytotoxicity and cell death.[10][11]

Running these assays in parallel provides a more nuanced picture. For example, a compound might inhibit proliferation without causing immediate cell death (an effect captured by MTT but not LDH), or it could induce rapid necrosis (captured robustly by LDH).

Experimental Protocol: Primary Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of novel THQ compounds on the viability and cytotoxicity in a panel of human cancer cell lines.

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well flat-bottom tissue culture plates

-

Novel THQ compounds dissolved in DMSO (10 mM stock)

-

Positive control (e.g., Doxorubicin)

-